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Compound of Interest

Compound Name:
3-Methyloxetan-3-amine

hydrochloride

CAS No.: 1363404-87-8

Cat. No.: B597155

Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-
Methyloxetan-3-amine hydrochloride (C₄H₁₀ClNO), a valuable building block in

contemporary drug discovery. Given the nascent state of publicly available experimental

spectra for this specific salt, this document synthesizes predicted spectroscopic data with

established principles of analytical chemistry. The insights herein are grounded in the analysis

of its constituent functional groups—a quaternary carbon-centered oxetane, a primary amine

salt, and a methyl group—and draw parallels with structurally analogous compounds. This

guide is intended to empower researchers, scientists, and drug development professionals in

the unambiguous identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview
3-Methyloxetan-3-amine hydrochloride possesses a strained four-membered oxetane ring, a

structural motif of increasing interest in medicinal chemistry for its ability to modulate

physicochemical properties. The presence of a protonated amine introduces specific

spectroscopic signatures, particularly in NMR and IR spectroscopy, that are critical for its

characterization.
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Molecular Structure of 3-Methyloxetan-3-amine Hydrochloride

Caption: Chemical structure of 3-Methyloxetan-3-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 3-
Methyloxetan-3-amine hydrochloride, both ¹H and ¹³C NMR provide a detailed map of the

molecular framework.

¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to display distinct signals for the methyl and oxetane

methylene protons, alongside a broad signal for the ammonium protons. The chemical shifts

are influenced by the electron-withdrawing nature of the adjacent oxygen and protonated

amine.

Table 1: Predicted ¹H NMR Data for 3-Methyloxetan-3-amine Hydrochloride

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~9.0 - 9.5 Broad Singlet 3H -NH₃⁺

~4.6 - 4.9 Multiplet (AB quartet) 4H
Oxetane ring (-CH₂-

O-)

~1.7 - 1.9 Singlet 3H -CH₃

Expertise & Experience: The protons of the ammonium group (-NH₃⁺) are expected to be

significantly downfield and broad due to rapid exchange with trace amounts of water in the

deuterated solvent and quadrupolar broadening from the nitrogen atom. The four methylene

protons of the oxetane ring are diastereotopic and are therefore expected to appear as a

complex multiplet, likely an AB quartet, due to their distinct chemical environments. The methyl

group, being attached to a quaternary carbon, will appear as a sharp singlet.

¹³C NMR (Carbon-13) NMR Spectroscopy
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The proton-decoupled ¹³C NMR spectrum will provide a clear count of the unique carbon

environments within the molecule.

Table 2: Predicted ¹³C NMR Data for 3-Methyloxetan-3-amine Hydrochloride

Chemical Shift (δ) (ppm) Assignment

~75 - 80 Oxetane ring (-CH₂-O-)

~55 - 60 Quaternary Carbon (-C-NH₃⁺)

~20 - 25 Methyl Carbon (-CH₃)

Trustworthiness: The prediction of these chemical shifts is based on established substituent

effects and data from similar aliphatic amines and oxetane-containing structures[1][2]. The

carbon atoms of the oxetane ring are expected to be the most downfield due to the deshielding

effect of the oxygen atom. The quaternary carbon attached to the ammonium group will also be

significantly downfield.

Experimental Protocol for NMR Spectroscopy
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Sample Preparation

Data Acquisition (400 MHz)

Data Processing

Dissolve 5-10 mg in
0.6-0.7 mL DMSO-d₆

Transfer to
5 mm NMR tube

¹H NMR Acquisition
(16-32 scans)

¹³C NMR Acquisition
(1024-2048 scans)

Fourier Transform

Phase Correction

Baseline Correction

Reference to TMS (0 ppm)

Click to download full resolution via product page

Caption: A generalized workflow for NMR data acquisition and processing.
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Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of 3-Methyloxetan-3-amine hydrochloride will be dominated by vibrations

associated with the ammonium group, C-H bonds, and the C-O bond of the oxetane ring.

Table 3: Predicted IR Absorption Bands for 3-Methyloxetan-3-amine Hydrochloride

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3000 - 2800 N-H Stretching (broad) Ammonium (-NH₃⁺)

~2950 - 2850 C-H Stretching Aliphatic (CH₃, CH₂)

~1600 - 1500 N-H Bending (Asymmetric) Ammonium (-NH₃⁺)

~1500 - 1400 N-H Bending (Symmetric) Ammonium (-NH₃⁺)

~980 - 950 C-O-C Stretching (Ring) Oxetane

Authoritative Grounding: The broad absorption in the 3000-2800 cm⁻¹ region is a hallmark of

an ammonium salt. This is in contrast to a free primary amine, which would typically show two

sharp peaks in the 3400-3300 cm⁻¹ range. The characteristic ring stretching of the oxetane C-

O-C bond is expected around 980-950 cm⁻¹[3].

Experimental Protocol for FT-IR Spectroscopy (ATR)

Background Scan: Record a background spectrum of the clean, empty Attenuated Total

Reflectance (ATR) crystal.

Sample Application: Place a small amount of the solid 3-Methyloxetan-3-amine
hydrochloride sample onto the ATR crystal.

Pressure Application: Apply uniform pressure to ensure intimate contact between the sample

and the crystal.

Data Collection: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
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Data Processing: The instrument's software will automatically ratio the sample spectrum

against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering further structural insights. For 3-
Methyloxetan-3-amine hydrochloride, Electrospray Ionization (ESI) in positive ion mode is

the most appropriate technique.

Expected Observation: The mass spectrum will not show the mass of the intact hydrochloride

salt. Instead, it will display the molecular ion for the free base, 3-Methyloxetan-3-amine, at an

m/z corresponding to [M+H]⁺.

Table 4: Predicted Mass Spectrometry Data for 3-Methyloxetan-3-amine

m/z (amu) Ion

88.0757 [C₄H₉NO + H]⁺

Trustworthiness: The molecular weight of the free base (C₄H₉NO) is 87.12 g/mol [4]. Upon

protonation in the ESI source, the expected exact mass for the [M+H]⁺ ion is 88.0757.

Fragmentation Pathway: While fragmentation will depend on the collision energy, a plausible

fragmentation pathway involves the loss of the methyl group or the opening of the oxetane ring.

Hypothesized Fragmentation in Mass Spectrometry

[C₄H₉NO + H]⁺
m/z = 88

Loss of CH₃

[C₃H₆NO]⁺
m/z = 72

-16

Ring Opening
[C₂H₆N]⁺
m/z = 44

-44
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Click to download full resolution via product page

Caption: A simplified representation of potential fragmentation pathways.

Conclusion
The comprehensive spectroscopic analysis presented in this guide, though based on predicted

data, provides a robust framework for the characterization of 3-Methyloxetan-3-amine
hydrochloride. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a multi-faceted

and self-validating system for confirming the structure and purity of this important chemical

entity. Researchers can use this guide to anticipate spectral features, troubleshoot

experimental results, and confidently utilize 3-Methyloxetan-3-amine hydrochloride in their

synthetic and drug discovery endeavors.

References
PubChem. (n.d.). 3-Amino-3-methyloxetane. National Center for Biotechnology Information.

Retrieved from [Link]

PubChem. (n.d.). (3-Methyloxetan-3-yl)methanamine. National Center for Biotechnology

Information. Retrieved from [Link]

PubChem. (n.d.). 3-Methyloxetan-3-amine hydrochloride. National Center for

Biotechnology Information. Retrieved from [Link]

NIST. (n.d.). Methanamine, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

PubChemLite. (n.d.). 3-amino-3-methyloxetane (C4H9NO). Retrieved from [Link]

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic

Chemistry Data. Retrieved from [Link]

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved from [Link]

SpectraBase. (n.d.). 3-Methyloctane - Optional[13C NMR] - Chemical Shifts. Retrieved from

[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b597155/docs?utm_src=pdf-body-img#spectroscopic-data-for-3-methyloxetan-3-amine-hydrochloride-a-technical-guide
https://www.benchchem.com/product/b597155/docs?utm_src=pdf-body#spectroscopic-data-for-3-methyloxetan-3-amine-hydrochloride-a-technical-guide
https://www.benchchem.com/product/b597155/docs?utm_src=pdf-body#spectroscopic-data-for-3-methyloxetan-3-amine-hydrochloride-a-technical-guide
https://www.benchchem.com/product/b597155/docs?utm_src=pdf-body#spectroscopic-data-for-3-methyloxetan-3-amine-hydrochloride-a-technical-guide
https://pubchem.ncbi.nlm.nih.gov/compound/46835725
https://pubchem.ncbi.nlm.nih.gov/compound/15789550
https://www.benchchem.com/product/b597155/docs?utm_src=pdf-body#spectroscopic-data-for-3-methyloxetan-3-amine-hydrochloride-a-technical-guide
https://pubchem.ncbi.nlm.nih.gov/compound/66570570
https://webbook.nist.gov/cgi/cbook.cgi?ID=C593511&Type=IR-SPEC&Index=1
https://pubchemlite.org/compound/3-amino-3-methyloxetane-46835725
https://www.organicchemistrydata.org/hansreich/resources/nmr/?page=13c-nmr
https://www.rsc.org/suppdata/gc/c3/c3gc42270a/c3gc42270a.pdf
https://www.docbrown.info/page06/molecule_spectroscopy/specindexNcompds.htm
https://spectrabase.com/spectrum/K0fWaJzsdW
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597155?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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